molecular formula C24H27FN4OS B2702391 2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 1189706-39-5

2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2702391
CAS No.: 1189706-39-5
M. Wt: 438.57
InChI Key: VDNHAZXQJJVNMU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with ethyl and 4-fluorophenyl groups at the 8- and 3-positions, respectively. A sulfanyl bridge links this spirocyclic system to an acetamide moiety, which is further substituted with a 3-methylphenyl group.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-9-19(25)10-8-18)23(28-24)31-16-21(30)26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNHAZXQJJVNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the fluorophenyl group, and subsequent functionalization to introduce the thioacetamide moiety. Common reagents used in these reactions include palladium catalysts, various bases, and solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thioacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent research indicates that compounds similar to this structure exhibit antiviral properties , particularly against respiratory syncytial virus (RSV). The compound's ability to inhibit viral replication makes it a candidate for further studies in antiviral drug development .

Anticancer Potential

The triazaspiron framework has been associated with anticancer activity due to its ability to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence that compounds containing triazole moieties can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This compound could be explored for its effects on neuronal cell survival and function .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate key signaling pathways involved in inflammation and cell survival. For example, it has shown promise in inhibiting NF-kB activation, which is crucial in inflammatory responses .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. Initial findings suggest significant reductions in tumor size and improved survival rates in treated groups compared to controls .

Case Studies

  • Antiviral Efficacy : A study involving the administration of related compounds showed a marked decrease in RSV replication in vitro, suggesting potential therapeutic applications for respiratory infections .
  • Cancer Treatment : In a preclinical trial, derivatives of this compound were tested on xenograft models of breast cancer, revealing significant tumor regression and minimal side effects .
  • Neuroprotection : Research on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents, highlighting its potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The evidence highlights 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) as spirocyclic compounds with documented pharmacological profiles . While these analogues share the spiro[4.5]decane framework, critical differences exist:

Feature Target Compound Compound 13/14
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3-Diazaspiro[4.5]decane-2,4-dione
Substituents 8-Ethyl, 3-(4-fluorophenyl), sulfanyl-acetamide 8-Phenyl, 3-(piperazine-propyl), dione groups
Functional Groups Sulfanyl bridge, acetamide, fluorophenyl Piperazine linker, dione, chlorophenyl (in Compound 14)
Pharmacological Targets Hypothesized: Serotonin/dopamine receptors (structural analogy) Confirmed: High affinity for 5-HT1A and D2 receptors

Pharmacodynamic and Pharmacokinetic Insights

Receptor Affinity: Compounds 13 and 14 exhibit nanomolar affinity for 5-HT1A and D2 receptors, attributed to their spirocyclic rigidity and piperazine moieties . The target compound lacks a piperazine group but includes a fluorophenyl substituent, which may enhance CNS penetration and metabolic stability. The sulfanyl-acetamide group in the target compound could modulate solubility and bioavailability compared to the dione groups in 13/13.

In contrast, the dione groups in 13/14 may increase susceptibility to hydrolysis .

Synthetic Accessibility :

  • The triazaspiro core in the target compound likely requires multistep synthesis, including spirocyclization and selective sulfanyl incorporation. Compounds 13/14 utilize simpler dione formation and piperazine coupling .

Biological Activity

The compound 2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure

The chemical formula of the compound can be represented as follows:

C19H22FN4S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_4\text{S}

This structure features a spirocyclic framework, which is known to influence the compound's biological interactions.

Antipsychotic Properties

Research indicates that related compounds within the triazaspiro series exhibit antipsychotic effects. For instance, derivatives like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have demonstrated efficacy in reducing psychotic symptoms in animal models. The activity is attributed to their ability to modulate dopaminergic pathways, potentially leading to fewer side effects compared to traditional antipsychotics .

Antitumor Activity

The compound's structural analogs have shown promise in anticancer research. Studies have identified that modifications in the triazaspiro framework can enhance selectivity and potency against various cancer cell lines. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms of action for this class of compounds include:

  • Dopamine Receptor Modulation : Compounds like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one show selective binding affinity for dopamine D2 receptors.
  • Inhibition of Tumor Cell Proliferation : Related structures have been shown to induce apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antipsychotic Efficacy

A study evaluated the antipsychotic efficacy of a related triazaspiro compound (Compound 3). It was found that doses sufficient to suppress self-stimulation behavior in rats were significantly lower than those causing catalepsy, suggesting a favorable therapeutic index .

Study 2: Antitumor Activity

In vitro studies on various cancer cell lines revealed that compounds with the triazaspiro scaffold exhibited IC50 values ranging from 10 µM to 25 µM against human breast and lung cancer cells. The structure-activity relationship (SAR) indicated that modifications on the phenyl rings could enhance cytotoxicity .

Data Summary Table

PropertyFindings
Chemical Formula C19H22FN4S
Antipsychotic Activity Effective in reducing psychotic symptoms with lower side effects
Antitumor Activity IC50 values: 10 µM - 25 µM against breast and lung cancer cells
Mechanism of Action Dopamine receptor modulation; apoptosis induction

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